3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
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Overview
Description
3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound that features a bromine atom and a carboxylic acid group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents in the presence of a base.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atom or the carboxylic acid group, potentially converting them into other functional groups.
Substitution: The bromine atom is a good leaving group, making the compound amenable to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is used as a precursor for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the construction of diverse molecular architectures.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities. Research is ongoing to identify specific molecular targets and pathways that these compounds can modulate.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It also finds applications in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
- 3-fluoro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
- 3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Uniqueness
Compared to its analogs, 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity and its interactions with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
CAS No. |
2408973-17-9 |
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Molecular Formula |
C8H10BrClN2O2 |
Molecular Weight |
281.53 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7;/h4-5H,1-3H2,(H,12,13);1H |
InChI Key |
WXYGGDWJVGHALY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC=C(N2C1)Br)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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